molecular formula C17H16 B13135953 2,6,9-Trimethylanthracene CAS No. 65734-36-3

2,6,9-Trimethylanthracene

Cat. No.: B13135953
CAS No.: 65734-36-3
M. Wt: 220.31 g/mol
InChI Key: YJIDPNWQFFOMRP-UHFFFAOYSA-N
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Description

2,6,9-Trimethylanthracene is an aromatic hydrocarbon derivative of anthracene, characterized by the presence of three methyl groups attached to the 2nd, 6th, and 9th positions of the anthracene ring. This compound is known for its unique photophysical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6,9-Trimethylanthracene typically involves the Friedel-Crafts alkylation reaction. This method uses anthracene as the starting material, which undergoes alkylation with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,6,9-Trimethylanthracene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anthracenes and anthraquinones, which have significant applications in organic electronics and photochemistry .

Scientific Research Applications

2,6,9-Trimethylanthracene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6,9-Trimethylanthracene primarily involves its interaction with light. Upon absorption of photons, the compound undergoes electronic excitation, leading to fluorescence. This property is exploited in various photophysical applications. Additionally, its derivatives can interact with biological molecules, influencing cellular processes through mechanisms that are still under investigation .

Comparison with Similar Compounds

  • 2,3,6-Trimethylanthracene
  • 2,3,9-Trimethylanthracene
  • 9,10-Dimethylanthracene

Comparison: 2,6,9-Trimethylanthracene is unique due to the specific positioning of its methyl groups, which significantly influences its photophysical properties compared to other trimethylanthracene isomers. For instance, 2,3,6-Trimethylanthracene and 2,3,9-Trimethylanthracene exhibit different fluorescence spectra and quantum yields, making this compound particularly valuable in applications requiring specific photophysical characteristics .

Properties

CAS No.

65734-36-3

Molecular Formula

C17H16

Molecular Weight

220.31 g/mol

IUPAC Name

2,6,9-trimethylanthracene

InChI

InChI=1S/C17H16/c1-11-5-7-16-13(3)17-9-12(2)4-6-14(17)10-15(16)8-11/h4-10H,1-3H3

InChI Key

YJIDPNWQFFOMRP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C3C=C(C=CC3=C2)C)C

Origin of Product

United States

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